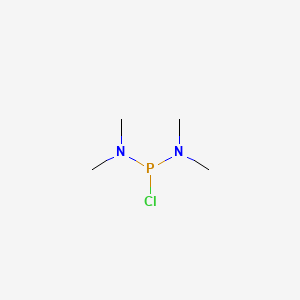
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Vue d'ensemble
Description
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one, also known as MMBFUBINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in 2014 and has gained popularity as a recreational drug due to its potent psychoactive effects. However, it has also been the subject of scientific research due to its potential medical applications.
Applications De Recherche Scientifique
Synthesis of Key Synthon for Etretinate
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one is a valuable synthon in the synthesis of etretinate, a potent antipsoriatic drug. The synthetic route involves acylation, ozonolysis, and strategic manipulation of keto and aldehyde functions (Ashok & Rao, 1993).
Electrochemical Hydrogenation
This compound has been studied in the context of electrochemical hydrogenation at a nickel cathode. The hydrogenation process, critical in organic synthesis, can lead to the formation of 4-(4-methoxyphenyl)butan-2-one, showcasing its reactivity and potential application in chemical synthesis (Bryan & Grimshaw, 1997).
Synthesis of Cyclopent-2-en-1-ones
The compound is also involved in the synthesis of 4-methoxy-cyclopent-2-en-1-ones, which are important in pharmaceutical chemistry. This synthesis demonstrates its utility as an intermediate in the preparation of more complex cyclic structures (Scettri, 1985).
Photoisomerization Studies
In photochemical studies, the compound has been used to examine the production of cis isomers through photoisomerization. Such studies are valuable in understanding the behavior of complex organic molecules under light exposure, which has implications in fields like material science and photopharmacology (Englert, Weber, & Klaus, 1978).
Multifunctional Catalysis
It has been used in the study of multifunctional supported AuPd nanoalloy catalysts. The catalysts were effective in utilizing hydrogen from dehydrogenation reactions for hydrogenation processes, showing potential in catalytic chemistry (Morad et al., 2017).
Synthesis of Heterocycles
This compound serves as a synthon for the synthesis of various heterocycles, highlighting its importance in the creation of diverse organic structures, which are crucial in drug discovery and development (Mahata et al., 2003).
Antibacterial Activity Studies
Compounds structurally related to 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one have shown antibacterial activity, indicating its potential use or derivatives thereof in antimicrobial applications (Khan & Shoeb, 1984).
Propriétés
IUPAC Name |
(E)-4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-9-8-14(16-5)12(4)11(3)13(9)7-6-10(2)15/h6-8H,1-5H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRRLIHKRCVLLQ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=O)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=O)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197726 | |
| Record name | 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one | |
CAS RN |
62924-31-6 | |
| Record name | 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62924-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-(4-methoxy-2,3,6-trimethylphenyl)-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















